(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione
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Overview
Description
(16b)-21-(Acetyloxy)-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring fused with a pregnane skeleton. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16b)-21-(Acetyloxy)-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione typically involves multiple steps, starting from readily available precursors. One common method involves the Robinson-Gabriel synthesis, which is a dehydration reaction of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the Van Leusen reaction with aldehydes and TosMIC is also employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(16b)-21-(Acetyloxy)-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
(16b)-21-(Acetyloxy)-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (16b)-21-(Acetyloxy)-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical reactions, influencing cellular processes and signaling pathways . The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-b]oxazole derivatives: These compounds share a similar oxazole ring structure but differ in their fused ring systems.
Oxazole derivatives: Various oxazole derivatives exhibit different chemical and biological properties depending on their substituents.
Uniqueness
(16b)-21-(Acetyloxy)-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione is unique due to its specific fusion of the oxazole ring with the pregnane skeleton, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H29NO6 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[2-oxo-2-[(1S,2S,4R,8S,9S,12S,13R)-6,9,13-trimethyl-11,16-dioxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]ethyl] acetate |
InChI |
InChI=1S/C25H29NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-18,21-22H,5-6,10-12H2,1-4H3/t17-,18-,21+,22+,23-,24-,25+/m0/s1 |
InChI Key |
VJUGFCDBNUADOZ-NEFXMTTNSA-N |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(CC(=O)[C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)C)C(=O)COC(=O)C |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)C(=O)COC(=O)C |
Origin of Product |
United States |
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